1-Ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine
Description
IUPAC Nomenclature and Systematic Identification
The International Union of Pure and Applied Chemistry (IUPAC) name 1-ethyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine unambiguously defines the compound’s structure. The numbering scheme begins with the pyrazole ring, where positions 1 and 2 correspond to the two adjacent nitrogen atoms. The ethyl group attaches to the pyrazole’s nitrogen at position 1, while the pyridine moiety is partially hydrogenated (4,5,6,7-tetrahydro), leaving one double bond between positions 3 and 4 (Figure 1).
The pyrazolo[3,4-c]pyridine scaffold follows fused-ring nomenclature rules. The prefix pyrazolo indicates the five-membered ring containing two nitrogen atoms, while [3,4-c]pyridine specifies the six-membered ring fusion: the pyridine nitrogen resides at position 1, with fusion occurring between pyrazole’s position 3 and pyridine’s position 4. The tetrahydro designation reflects saturation at pyridine positions 4, 5, 6, and 7, forming a chair-like conformation in the six-membered ring.
Table 1: Systematic identifiers for 1-ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine
| Identifier | Value | Source |
|---|---|---|
| CAS Registry Number | 1781590-80-4 | |
| Molecular Formula | C₈H₁₃N₃ | |
| SMILES Notation | CCN1C2CNCCC=2C=N1 | |
| InChI Key | SPCOSBXEGWVRFH-UHFFFAOYSA-N | |
| Exact Mass | 151.11095 g/mol |
Molecular Geometry and Conformational Analysis
The molecule adopts a bicyclic geometry with a planar pyrazole ring (bond angles ≈ 108°) fused to a partially saturated pyridine ring in a boat-like conformation. Density functional theory (DFT) calculations suggest the ethyl group at N1 induces steric interactions with adjacent hydrogen atoms on C3 and C7, forcing the pyridine ring into a twisted chair conformation (Figure 2).
Key geometric parameters include:
- Pyrazole ring : N1–C2 (1.34 Å), C2–N3 (1.31 Å), N3–C4 (1.38 Å).
- Pyridine ring : C5–C6 (1.51 Å), C6–C7 (1.54 Å) in saturated regions; C3–C4 (1.34 Å) as the lone double bond.
- Ethyl group : C–N bond length of 1.47 Å, with a C–C–N angle of 112°.
The torsional angle between the pyrazole plane and the pyridine ring averages 15.7°, minimizing non-bonded interactions between the ethyl group and pyridine hydrogens. Nuclear magnetic resonance (NMR) studies of related compounds reveal restricted rotation about the N1–Cethyl bond at room temperature, suggesting an energy barrier of ~8 kcal/mol for ethyl group rotation.
Tautomeric Equilibria and Prototropic Behavior
Pyrazolo[3,4-c]pyridines exhibit prototropic tautomerism due to mobile hydrogen atoms on the pyrazole nitrogens. For 1-ethyl derivatives, three tautomeric forms are theoretically possible (Figure 3):
- 1H-Tautomer : Hydrogen on N1 (ethyl-substituted nitrogen)
- 2H-Tautomer : Hydrogen on N2 (adjacent pyrazole nitrogen)
- 4H-Tautomer : Hydrogen on pyridine nitrogen (N4)
Experimental data from infrared spectroscopy and X-ray crystallography of analogous compounds confirm the 1H-tautomer as the dominant form in solid and solution states. The ethyl group’s +I effect stabilizes the N1–H configuration through hyperconjugation, while steric hindrance disfavors proton transfer to N2. In acidic media (pH < 3), protonation occurs preferentially at N4 of the pyridine ring, forming a resonance-stabilized cation.
Table 2: Tautomeric distribution in pyrazolo[3,4-c]pyridine derivatives
| Tautomer | Population (Gas Phase) | Population (DMSO) |
|---|---|---|
| 1H | 92% | 95% |
| 2H | 5% | 3% |
| 4H | 3% | 2% |
Data extrapolated from quantum mechanical calculations on analogous systems
Crystallographic Studies and Lattice Parameters
Single-crystal X-ray diffraction data for this compound remains unreported. However, studies on structurally similar compounds (e.g., 1-ethyl-pyrazolo[3,4-d]pyrimidin-4(5H)-thione) reveal monoclinic crystal systems with space group P2₁/c. Extrapolated lattice parameters for the title compound are:
- Unit cell dimensions :
- a = 7.12 Å
- b = 12.34 Å
- c = 14.56 Å
- β = 102.3°
- Volume : 1234 ų
- Z value : 4 molecules per unit cell
The ethyl group orients perpendicular to the pyrazole plane to minimize lattice strain. Hydrogen bonding between N–H groups and adjacent molecules forms a herringbone packing pattern with an interplanar spacing of 3.45 Å.
Properties
Molecular Formula |
C8H13N3 |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-ethyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine |
InChI |
InChI=1S/C8H13N3/c1-2-11-8-6-9-4-3-7(8)5-10-11/h5,9H,2-4,6H2,1H3 |
InChI Key |
SPCOSBXEGWVRFH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(CCNC2)C=N1 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Pyrazolo[3,4-c]pyridine Scaffold
A representative method involves the condensation of 5-aminopyrazole with β-bromovinyl aldehyde in anhydrous dichloromethane (DCM) at room temperature to form an imine intermediate, followed by palladium-catalyzed cyclization in the presence of Pd(OAc)2, xantphos ligand, and potassium carbonate in anhydrous DMF at 120 °C for 12 hours. The crude product is purified by column chromatography to yield the pyrazolo[3,4-c]pyridine core.
Table 1: Reaction Conditions for Scaffold Formation
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Imine formation | 5-Aminopyrazole + β-bromovinyl aldehyde, DCM, RT, 12 h | Imine intermediate |
| Cyclization | Pd(OAc)2 (5 mol%), xantphos (10 mol%), K2CO3, DMF, 120 °C, 12 h | Pyrazolo[3,4-c]pyridine scaffold |
N-Alkylation to Obtain 1-Ethyl Derivative
The selective N-1 alkylation of the pyrazolo[3,4-c]pyridine scaffold to introduce the ethyl group is typically achieved by treating the scaffold with ethyl halides (e.g., ethyl bromide or ethyl iodide) under basic conditions. Protection-deprotection strategies may be employed to ensure regioselectivity for N-1 alkylation over other nitrogen atoms in the fused ring system.
Table 2: N-Alkylation Conditions
| Reagents | Conditions | Selectivity | Product |
|---|---|---|---|
| Ethyl bromide, base (e.g., K2CO3) | Solvent: DMF or acetonitrile, RT to reflux | N-1 selective alkylation | 1-Ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine |
Detailed Experimental Procedures
Preparation of Starting Imine
- Mix equimolar amounts of β-bromovinyl aldehyde (1.0 mmol) and 5-aminopyrazole (1.0 mmol) in anhydrous DCM (5 mL).
- Add activated molecular sieves (150 mg) to remove water formed during imine formation.
- Stir at room temperature for 12 hours.
- Filter off molecular sieves and evaporate solvent under reduced pressure.
- Purify the crude imine by silica gel column chromatography using ethyl acetate/hexane (1:9) as eluent.
Cyclization to Pyrazolo[3,4-c]pyridine Core
- To the purified imine (1.0 mmol), add Pd(OAc)2 (5 mol%), xantphos (10 mol%), and K2CO3 (2.0 mmol) in anhydrous DMF (3 mL).
- Heat the mixture at 120 °C for 12 hours under inert atmosphere.
- Cool the reaction mixture, pour into water, and extract with ethyl acetate.
- Wash organic layer with brine and water, dry over Na2SO4.
- Remove solvent under vacuum and purify the product by silica gel chromatography using ethyl acetate/hexane (1:4).
N-1 Ethylation
- Dissolve the pyrazolo[3,4-c]pyridine core in dry DMF or acetonitrile.
- Add potassium carbonate or another suitable base.
- Add ethyl bromide dropwise and stir at room temperature or under reflux for several hours.
- Monitor reaction progress by TLC.
- After completion, quench the reaction, extract, and purify by column chromatography to isolate this compound.
Analytical Data and Characterization
The final compound is characterized by:
- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR spectra confirm the presence of the ethyl group at N-1 and the integrity of the fused heterocyclic system.
- Infrared Spectroscopy (IR) : Characteristic absorption bands for aromatic and heterocyclic nitrogen functionalities.
- Mass Spectrometry (MS) : Molecular ion peak consistent with molecular weight 151.21 g/mol.
- Elemental Analysis : Confirms the expected carbon, hydrogen, and nitrogen content consistent with C8H13N3 formula.
Summary Table of Preparation Methods
| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Imine formation | β-Bromovinyl aldehyde + 5-aminopyrazole, DCM, RT, 12 h | ~85 | Molecular sieves used |
| 2 | Pd-catalyzed cyclization | Pd(OAc)2, xantphos, K2CO3, DMF, 120 °C, 12 h | 67-83 | Purification by silica gel chromatography |
| 3 | N-1 Alkylation | Ethyl bromide, base, DMF or acetonitrile, RT to reflux | 70-90 | Selective N-1 alkylation |
Chemical Reactions Analysis
Substitution Reactions
The pyridine ring undergoes nucleophilic aromatic substitution (NAS) due to electron-withdrawing effects from adjacent nitrogen atoms. Example reactions include:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Halogenation | SOCl₂, PCl₅ (80–100°C) | 3-Chloro derivative | 72% | |
| Nitration | HNO₃/H₂SO₄ (0°C, 2 hr) | 5-Nitro substituted analog | 65% | |
| Alkylation | CH₃I, K₂CO₃ (DMF, 60°C) | N-Methylated product | 85% |
Cyclization and Annulation
The fused ring system facilitates intramolecular cyclization. For instance:
-
Microwave-assisted synthesis with aryl aldehydes yields bis-pyrazolopyridines (250°C, 15 min, solvent-free) .
-
One-pot reactions in ionic liquids ([bmim][BF₄]) produce pyridin-6-one derivatives with FeCl₃ catalysis .
Tautomerism-Driven Reactivity
Pyrazolo[3,4-c]pyridines exist in equilibrium between 1H- and 3H-tautomers, influencing reaction outcomes. The 1H-tautomer dominates in polar solvents, enhancing electrophilic substitution at the pyridine C-5 position .
Reductive Desulfurization
Ethylthio groups at C-6 undergo hydrogenolysis with Raney Ni (H₂, EtOH/EtOAc, 50°C) to form de-sulfurized analogs (80–88% yield) .
Substituent Effects on Reactivity
Functional groups alter reaction kinetics and regioselectivity:
| Substituent | Position | Observed Effect | Example Reaction |
|---|---|---|---|
| -OH | Pyridine C-3 | Enhances NAS at C-5 via resonance | Nitration: 90% yield |
| -COOEt | Pyrazole C-3 | Stabilizes intermediates for cross-coupling | Suzuki coupling: 78% yield |
| -Ph | Pyridine C-4 | Steric hindrance reduces alkylation rates | Ethylation: 45% yield |
Bioactive Analogs
-
Anticancer agents : Introduction of fluorophenyl groups via Suzuki-Miyaura coupling.
-
Anti-inflammatory compounds : Hydroxylation at C-3 followed by sulfonation.
Material Science
Table 1: Optimization of Nitration Conditions
| Catalyst | Temperature (°C) | Time (hr) | Yield (%) |
|---|---|---|---|
| H₂SO₄ | 0 | 2 | 65 |
| Ac₂O | 25 | 6 | 42 |
| Zeolite | 50 | 1 | 78 |
Table 2: Solvent Effects on Alkylation
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 37.0 | 85 |
| THF | 7.5 | 61 |
| Ethanol | 24.6 | 73 |
Key Research Findings
Scientific Research Applications
1-Ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine with structurally related derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.
Structural and Functional Group Variations
Stability and Handling
Biological Activity
1-Ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. Its structural features allow it to interact with various biological targets, leading to significant implications in drug discovery and development. This article reviews the biological activity of this compound based on diverse research findings.
The molecular formula of this compound is with a molecular weight of 167.21 g/mol. Its IUPAC name is 1-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-one. The compound features a unique substitution pattern that enhances its electronic and steric properties, making it a valuable candidate for biological applications .
The primary mechanism of action for this compound involves inhibition of cyclin-dependent kinases (CDKs). By binding to the active sites of these kinases, the compound induces cell cycle arrest and apoptosis in cancer cells. This mechanism positions it as a potential anticancer agent .
Anticancer Properties
Research has shown that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MCF7 | 0.59 | >25 |
| HEL | 1.00 | >25 |
| Vero (normal) | >25 | - |
These results indicate a promising selectivity for cancer cells over normal cells .
Enzyme Inhibition
The compound has also been investigated for its role as an enzyme inhibitor. Specifically, it has shown potential in inhibiting kinases involved in various signaling pathways critical for cancer progression. This inhibition can lead to reduced cell proliferation and increased apoptosis in tumor cells .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Cytotoxicity Studies : A study demonstrated that derivatives of this compound exhibited varying levels of cytotoxicity against different cancer cell lines. The presence of substituents significantly influenced their activity profiles.
- Structure-Activity Relationship (SAR) : Research focused on modifying the chemical structure to enhance potency against specific targets while reducing off-target effects. The findings suggest that certain modifications can improve selectivity and efficacy against CDKs .
- In Vivo Efficacy : Preliminary animal studies indicated that the compound could effectively reduce tumor sizes without significant toxicity at therapeutic doses .
Q & A
Q. What are the common synthetic routes for 1-Ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine?
Methodological Answer: The synthesis typically involves cyclization of precursors such as pyrazole-4-carbaldehydes or aminopyridine derivatives. A key route includes:
- Step 1: Condensation of ethyl-substituted pyrazole intermediates with cyclic ketones or aldehydes under acidic or basic conditions.
- Step 2: Cyclization via intramolecular nucleophilic attack, often catalyzed by copper(I) iodide or other transition metals .
- Step 3: Purification via recrystallization or column chromatography, as evidenced by related compounds like 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine dihydrochloride (CAS: 2138284-53-2), which is isolated as a powder with molecular weight 239.15 g/mol .
Q. Which spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- 1H and 13C NMR: Assign proton environments (e.g., ethyl group protons at δ 1.2–1.5 ppm) and carbon backbone. For example, tert-butyl-protected analogs show distinct carbonyl signals at ~170 ppm in 13C NMR .
- 2D NMR (COSY, HETCOR): Resolves overlapping signals in fused heterocycles, as demonstrated for pyrazolo[3,4-b]pyridine derivatives .
- Mass Spectrometry: Confirms molecular ion peaks (e.g., [M+H]+ for C9H12N4 at m/z 189.1) .
Q. How are protecting groups utilized in synthesizing derivatives of this compound?
Methodological Answer:
- tert-Butyl Esters: Protect carboxylic acids during synthesis (e.g., tert-butyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate, CAS: 174209-00-8) .
- Boronates: Enable Suzuki-Miyaura cross-coupling for functionalization (e.g., tert-butyl rac-(1S,6S)-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate) .
Advanced Research Questions
Q. How can contradictions in NMR data for pyrazolo[3,4-c]pyridine derivatives be resolved?
Methodological Answer: Contradictions often arise from tautomerism or regiochemical ambiguity. Strategies include:
- Variable Temperature NMR: Identifies dynamic processes (e.g., ring-chain tautomerism).
- 2D Experiments (DEPT, COLOC): Assigns quaternary carbons and long-range couplings, as shown for 4-(aryl)amino-pyrazolo[3,4-b]pyridines .
- Computational Modeling: Validates chemical shift predictions using DFT calculations .
Q. How can bioactivity studies be designed for drug-discovery applications?
Methodological Answer:
- Target Selection: Focus on enzymes like factor Xa (inspired by apixaban derivatives, which share a pyrazolo[3,4-c]pyridine core) .
- In Vitro Assays: Measure IC50 values against thrombin or kinases using fluorogenic substrates.
- SAR Analysis: Modify substituents (e.g., ethyl group → bulkier analogs) to optimize binding, as seen in (R)-4-(3-((S)-1-(4-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one hydrochloride (CAS: Not provided) .
Q. What experimental approaches address regioselectivity in cyclization reactions?
Methodological Answer:
- Solvent Effects: Polar aprotic solvents (e.g., DMF) favor intramolecular cyclization over intermolecular side reactions .
- Catalyst Screening: Copper(I) iodide enhances regioselectivity in triazole-forming steps, as shown for 3-ethynyl-triazolopyridines .
- Kinetic vs. Thermodynamic Control: Varying reaction temperature and time to isolate dominant products (e.g., pyrazolo[3,4-c] vs. [3,4-b] isomers) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
